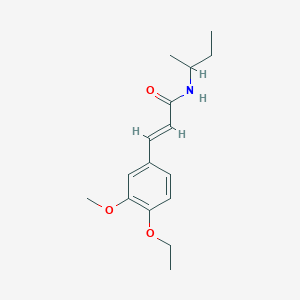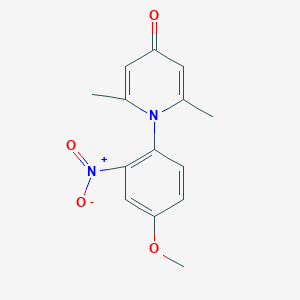
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one, commonly known as DMIMI, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound commonly found in plants and animals. DMIMI has been synthesized using different methods and has shown promising results in scientific research, especially in the field of medicinal chemistry.
作用機序
The mechanism of action of DMIMI is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. DMIMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMIMI has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
DMIMI has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a form of programmed cell death, in cancer cells. DMIMI has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, DMIMI has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
DMIMI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. DMIMI has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, DMIMI has some limitations for lab experiments. It is a complex compound that requires careful control of reaction conditions to obtain a high yield and purity. In addition, the mechanism of action of DMIMI is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on DMIMI. One direction is to study the structure-activity relationship of DMIMI and its analogs to identify compounds with improved anticancer and anti-inflammatory activities. Another direction is to study the pharmacokinetics and pharmacodynamics of DMIMI in animal models to evaluate its potential as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of DMIMI and its effects on different signaling pathways involved in cancer and inflammation.
合成法
DMIMI can be synthesized using various methods, including the reaction of 5-methylindole-2-carboxylic acid with hydrazine hydrate and diphenylacetonitrile in the presence of a catalyst. Another method involves the reaction of 5-methylindole-2-carboxylic acid with diphenylhydrazine in the presence of a dehydrating agent. The synthesis of DMIMI is a complex process that requires careful control of reaction conditions to obtain a high yield and purity.
科学的研究の応用
DMIMI has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. DMIMI has been tested against various cancer cell lines, including lung, breast, and colon cancer, and has shown promising results in inhibiting cancer cell growth. In addition, DMIMI has been found to be effective in reducing inflammation and oxidative stress, which are associated with many chronic diseases.
特性
製品名 |
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one |
|---|---|
分子式 |
C21H17N3O |
分子量 |
327.4 g/mol |
IUPAC名 |
3-(2,2-diphenylhydrazinyl)-5-methylindol-2-one |
InChI |
InChI=1S/C21H17N3O/c1-15-12-13-19-18(14-15)20(21(25)22-19)23-24(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23,25) |
InChIキー |
JKBQPMSMXKYLKA-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NN(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)




![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)
